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Introduction
PKH67 is a green fluorescent, lipophilic membrane dye widely used for in vitro and in vivo cell

tracking and proliferation studies.[1][2] Its aliphatic tails stably incorporate into the lipid regions

of the cell membrane, providing long-term, uniform fluorescence with minimal cytotoxicity.[3][4]

Upon cell division, the dye is distributed equally between daughter cells, making it an excellent

tool for monitoring cell proliferation by flow cytometry through dye dilution analysis.[5][6] This

document provides detailed protocols for PKH67 staining and its application in flow cytometry-

based assays.

Key Features of PKH67:

Stable Labeling: Forms a stable and long-lasting association with the cell membrane.[4]

Low Cytotoxicity: Does not significantly affect cell viability or proliferation when used at

optimal concentrations.[5][7]
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Bright Green Fluorescence: Excitation/Emission maxima of approximately 490/502 nm,

compatible with standard FITC filter sets on flow cytometers.[1][3]

Proliferation Analysis: Enables tracking of cell divisions as the fluorescence intensity halves

with each division.[6]

Versatile Applications: Suitable for cell trafficking, migration, cytotoxicity, and phagocytosis

assays.[3][8]

Principle of PKH67 Staining and Proliferation
Analysis
PKH67 staining relies on the partitioning of the dye's lipophilic tails into the cell membrane. This

process is rapid and results in uniform labeling of the cell surface.
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Caption: Mechanism of PKH67 staining and subsequent dye dilution with cell division.
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I. General Cell Staining Protocol for Suspension Cells
This protocol is a general guideline and should be optimized for specific cell types and

experimental conditions.

Materials:

PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

Complete cell culture medium

Serum or 1% BSA solution

Polypropylene centrifuge tubes

Flow cytometer

Procedure:

Cell Preparation:

Harvest cells and wash them once with serum-free medium to remove any residual serum

proteins.[9]

Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant.[3]

Resuspend the cell pellet in Diluent C to a concentration of 2 x 10⁷ cells/mL. This is the 2x

Cell Suspension.[9]

Dye Preparation:

Immediately before staining, prepare a 2x Dye Solution in Diluent C. For a final

concentration of 2 µM, add 1 µL of the PKH67 stock solution to 250 µL of Diluent C.[3]

Note: The optimal dye concentration can vary between 0.5 µM and 20 µM depending on

the cell type and should be determined empirically.[7]

Staining:
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Rapidly add the 250 µL of 2x Cell Suspension to the 250 µL of 2x Dye Solution and

immediately mix by pipetting. The final concentrations will be 1 x 10⁷ cells/mL and 2 µM

PKH67.[3]

Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.[10]

Stopping the Staining Reaction:

Stop the staining by adding an equal volume of serum or a 1% BSA solution and incubate

for 1 minute.[9] This step is crucial to bind excess dye and prevent non-specific labeling.

Washing:

Dilute the sample with 10 mL of complete medium.

Centrifuge the cells at 400 x g for 10 minutes.[9]

Resuspend the cell pellet in 10 mL of complete medium and transfer to a fresh tube to

minimize carryover of unbound dye.[9]

Repeat the wash step two more times with complete medium.[9]

Final Resuspension and Analysis:

After the final wash, resuspend the cells in an appropriate volume of complete medium for

your experiment.

Analyze the stained cells by flow cytometry. PKH67 has an excitation maximum of 490 nm

and an emission maximum of 502 nm.[1]

II. Staining Protocol for Adherent Cells
For adherent cells, it is recommended to detach them into a single-cell suspension before

staining.

Procedure:

Cell Preparation:
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Detach adherent cells using a gentle enzymatic method (e.g., trypsin/EDTA).

Wash the cells once with serum-free medium.

Proceed with steps 1-6 of the General Cell Staining Protocol for Suspension Cells.

Data Presentation: Quantitative Parameters for
PKH67 Staining
The optimal staining conditions can vary significantly between different cell types. The following

table summarizes some reported concentrations and conditions.

Cell Type
PKH67
Concentration

Cell Density
Incubation
Time

Reference

Jurkat Cells 2 µM and 6 µM 1 x 10⁵ cells Not Specified [11]

Eimeria tenella

sporozoites

2 x 10⁻⁶ M

(Optimal)
Not Specified Not Specified [7]

MC-38 TIL cells
Titration

performed
1 x 10⁷ cells/mL Not Specified [9]

Human PBMC
Titration

recommended
5 x 10⁷/mL 3 minutes [12][13]

Applications and Data Analysis
Cell Proliferation Assay
The primary application of PKH67 is the analysis of cell proliferation. As cells divide, the

fluorescence intensity of PKH67 is halved in each daughter cell. This allows for the

visualization of distinct generations of proliferating cells in a histogram plot from the flow

cytometer.

Data Analysis:

Gating: Gate on the viable cell population using forward and side scatter properties.
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Histogram Analysis: Generate a histogram of PKH67 fluorescence intensity for the gated

population.

Generation Identification: The undivided parent population will show the highest fluorescence

intensity. Subsequent peaks of decreasing intensity represent successive generations of

divided cells.

Proliferation Modeling: Specialized software can be used to model the proliferation data and

calculate parameters such as the division index and proliferation index.[4]

PKH67 Flow Cytometry Workflow Data Interpretation
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Caption: Experimental workflow for a PKH67-based cell proliferation assay.

Other Applications
Cell Migration and Trafficking: Labeled cells can be introduced into an in vitro or in vivo

model, and their movement can be tracked over time.[3]

Cytotoxicity Assays: PKH67 can be used in combination with viability dyes like Propidium

Iodide (PI) or 7-AAD to assess target cell killing by effector cells.[4]

Phagocytosis Assays: The uptake of PKH67-labeled cells or particles by phagocytic cells can

be quantified.[3]
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Issue Possible Cause
Recommended
Solution

Reference

Weak or No Signal
Insufficient dye

concentration.

Increase the

concentration of

PKH67.

[10]

Cell concentration too

high.

Reduce the cell

concentration during

staining.

[10]

Presence of serum

during staining.

Ensure cells are

washed and

resuspended in

serum-free

medium/Diluent C.

[9]

High

Background/Non-

specific Staining

Inadequate washing.

Increase the number

of wash steps after

staining.

[9]

Dye aggregation.

Prepare the dye

solution immediately

before use and ensure

rapid mixing.

[10]

High Cell Death
Dye concentration too

high.

Reduce the PKH67

concentration.
[10]

Prolonged exposure

to Diluent C.

Minimize the

incubation time in

Diluent C.

[9]

Ethanol toxicity from

dye stock.

Ensure the volume of

ethanolic dye solution

is minimal (e.g., <2%

of final staining

volume).

[9]

Heterogeneous

Staining

Inefficient mixing of

cells and dye.

Use a pipette for rapid

and thorough mixing.
[9]
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Presence of cell

clumps.

Ensure a single-cell

suspension before

staining.

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15556986/docs#application-notes-and-protocols-
pkh67-staining-for-flow-cytometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15556986/docs#application-notes-and-protocols-pkh67-staining-for-flow-cytometry-analysis
https://www.benchchem.com/product/b15556986/docs#application-notes-and-protocols-pkh67-staining-for-flow-cytometry-analysis
https://www.benchchem.com/product/b15556986?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

